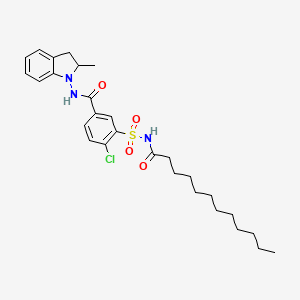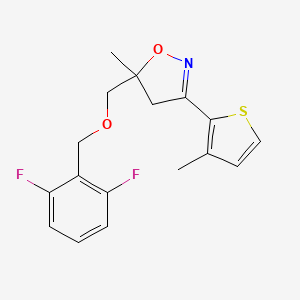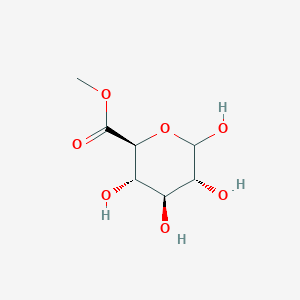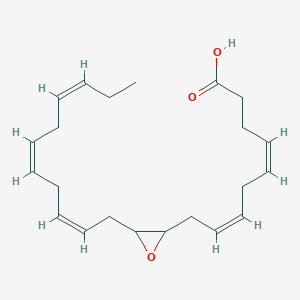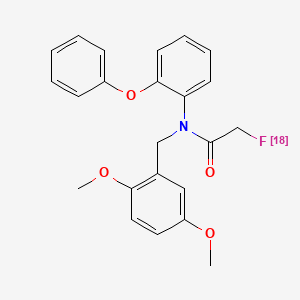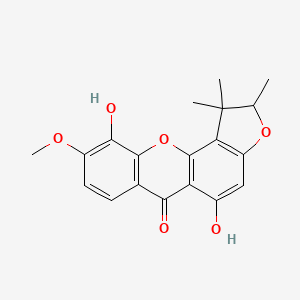
6-O-Methyl-2-deprenylrheediaxanthone B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-methyl-2-deprenylrheediaxanthone B is an organic heterotetracyclic compound that is 1,2-dihydro-6H-furo[2,3-c]xanthene substituted by hydroxy groups at positions 5 and 10, a methoxy group at position 9 and methyl groups at positions 1, 1 and 2 and an oxo group at position 6. Isolated from the stem barks of Garcinia vieillardii, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is an organic heterotetracyclic compound, a member of phenols, an aromatic ether and a cyclic ether.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
6-O-Methyl-2-deprenylrheediaxanthone B, isolated from the stem bark of Garcinia vieillardii, has been studied for its antioxidant properties. The compound was evaluated using the DPPH free radical scavenging activity study, indicating its potential as an antioxidant agent (Hay et al., 2004).
Cytotoxic Activity in Cancer Cells
Research on methylated xanthones from the rootlets of Metaxya rostrata, including this compound, revealed cytotoxic activity in colorectal cancer (CRC) cells. These findings suggest the compound's potential in cancer treatment, particularly in relation to colorectal cancer (Mittermair et al., 2020).
Isolation and Structural Elucidation
The compound has been isolated and structurally elucidated from various natural sources, such as the branches of Calophyllum inophyllum. Understanding its structure is crucial for exploring its potential in various scientific applications (Wei et al., 2011).
Relationship with Other Xanthones
This compound has been studied in relation to other xanthones, enhancing the understanding of its chemical properties and potential biological activities (Rath et al., 1996).
Potential in Phytochemistry
The compound's presence in various plants and its isolation techniques contribute significantly to the field of phytochemistry, providing insights into natural product chemistry and potential applications in herbal medicine and drug discovery (Lee et al., 2005).
Eigenschaften
Molekularformel |
C19H18O6 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
5,10-dihydroxy-9-methoxy-1,1,2-trimethyl-2H-furo[2,3-c]xanthen-6-one |
InChI |
InChI=1S/C19H18O6/c1-8-19(2,3)14-12(24-8)7-10(20)13-15(21)9-5-6-11(23-4)16(22)17(9)25-18(13)14/h5-8,20,22H,1-4H3 |
InChI-Schlüssel |
DNYSLSNXLMFTTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2=C(O1)C=C(C3=C2OC4=C(C3=O)C=CC(=C4O)OC)O)(C)C |
Synonyme |
6-O-methyl-2-deprenylrheediaxanthone B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




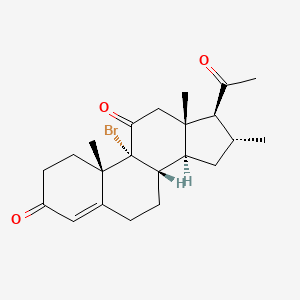


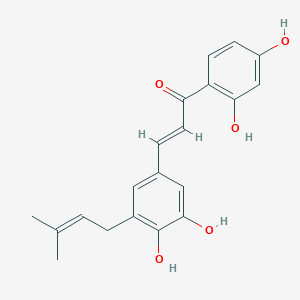

![2-methyl-2-(2-methylprop-1-enyl)-3H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B1249794.png)
